![molecular formula C8H8ClNO B2820211 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine CAS No. 1554652-45-7](/img/structure/B2820211.png)
6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyran ring
科学的研究の応用
6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
Similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1), which are involved in dna repair damage .
Mode of Action
For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to interact with the amino acids present in the NI site of the enzyme PARP-1 .
Biochemical Pathways
Related compounds have been found to affect dna repair mechanisms, particularly those involving parp-1 .
Pharmacokinetics
It has been suggested that most of the synthesized compounds related to pyrano[2,3-d]pyrimidine-2,4-dione derivatives are predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Related compounds have been found to compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death .
将来の方向性
The future research on “6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine” and its derivatives could focus on exploring their potential biological activities and developing new synthesis methods. Given their wide range of biological activities, these compounds could serve as lead structures for the discovery of new drugs .
生化学分析
Biochemical Properties
Similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been found to interact with enzymes like Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Cellular Effects
Similar compounds have shown inhibitory activity towards PARP-1 and have been examined for their anti-proliferative activity against human cancer cell lines .
Molecular Mechanism
Similar compounds have been found to interact with the amino acids present in the NI site of the enzyme, and the presence of a fused heterocycle resulted in extra interactions with the enzyme and greatly enhanced the activity .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 6-Chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted pyrano[3,4-c]pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[3,4-c]pyridine derivatives, which can have different functional groups attached to the pyridine or pyran rings .
類似化合物との比較
Similar Compounds
Pyrano[2,3-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its potential as a CDK2 inhibitor in cancer treatment.
Pyrrolo[3,4-c]pyridine: Exhibits different biological activities and is used in various medicinal chemistry applications.
Uniqueness
6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chlorine substituent and fused ring system make it a valuable compound for developing new materials and pharmaceuticals .
特性
IUPAC Name |
6-chloro-3,4-dihydro-1H-pyrano[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-8-3-6-1-2-11-5-7(6)4-10-8/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIBJOXGHPEWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(C=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-1,2,3-benzotriazol-1-yl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one](/img/structure/B2820130.png)
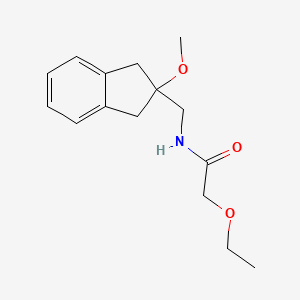
![5-[1-(furan-2-carbonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B2820133.png)
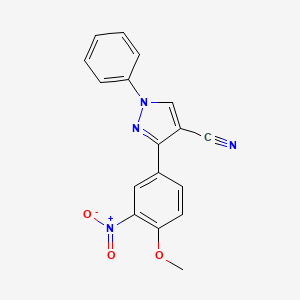

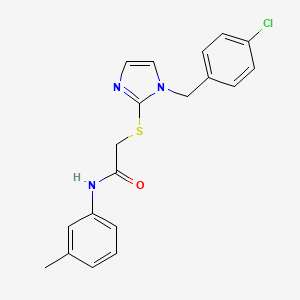

![5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820143.png)
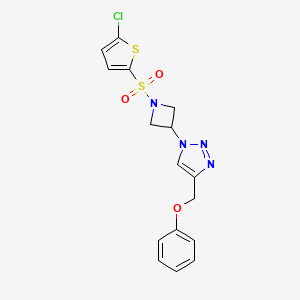
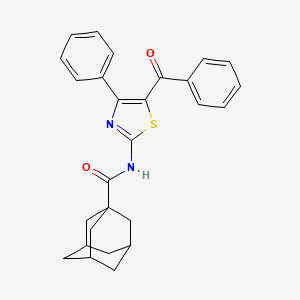
![N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylpropanamide](/img/structure/B2820146.png)
![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)
![1-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2820150.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2820151.png)
